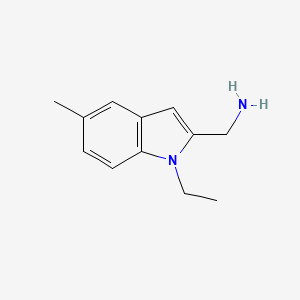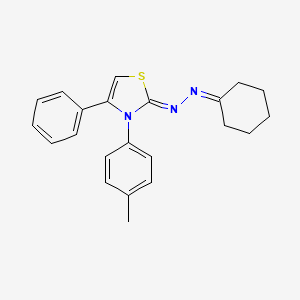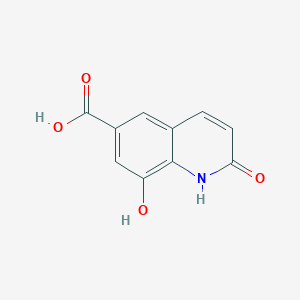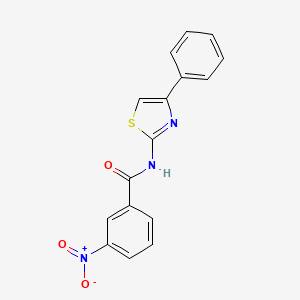
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in the development of certain diseases.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide has potential applications in various fields of scientific research. It has been studied extensively for its ability to inhibit a specific enzyme that is involved in the development of cancer, inflammation, and other diseases. This compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of a specific enzyme known as cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments is its potent inhibitory activity against COX-2. This makes it an ideal compound for studying the role of COX-2 in various diseases. However, one of the limitations of using this compound is its high cost and the specialized equipment and expertise required for its synthesis.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of other potential targets for this compound, which could expand its therapeutic applications. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in humans.
Métodos De Síntesis
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the intermediate compound, which is then subjected to several chemical reactions to form the final product. The synthesis of this compound has been optimized to yield high purity and consistent results.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-13-5-7-14(8-6-13)18(15-9-10-22(20,21)11-15)16(19)12-3-1-2-4-12/h5-10,12,15H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMPUHETYJIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)


![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)




![N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)

